molecular formula C16H17NO4 B1199775 Pipermethystine CAS No. 71627-22-0

Pipermethystine

Cat. No.: B1199775
CAS No.: 71627-22-0
M. Wt: 287.31 g/mol
InChI Key: JLNNQCUATONMIT-UHFFFAOYSA-N
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Description

Pipermethystine is a toxic alkaloid found in the aerial parts of the kava plant (Piper methysticum). Unlike kavalactones, which are the primary active compounds in kava root, this compound does not contain a lactone structure. It is primarily present in the leaves and stem peelings of the plant and has been associated with hepatotoxicity in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pipermethystine involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in the literature. it is known that this compound can be isolated from the leaves and stem peelings of Piper methysticum through extraction and purification processes .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. Most of the this compound used in research is extracted from the kava plant rather than being synthesized industrially .

Chemical Reactions Analysis

Types of Reactions: Pipermethystine undergoes various chemical reactions, including oxidation and reduction. It is known to induce oxidative stress in biological systems, which is a key factor in its toxicity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired outcome. For example, oxidative stress studies often use hydrogen peroxide as an oxidizing agent .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. In oxidative stress studies, the primary products are reactive oxygen species and other oxidative byproducts .

Mechanism of Action

The mechanism of action of pipermethystine involves the disruption of mitochondrial function, leading to increased oxidative stress and cell death. It affects various molecular targets, including cytochrome P450 enzymes and tumor necrosis factor α mRNA expression . These interactions contribute to its hepatotoxic effects and potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds: Pipermethystine is often compared to kavalactones, which are the primary active compounds in kava root. Other similar compounds include dihydromethysticin and dihydrokavain, which are also found in kava .

Uniqueness: What sets this compound apart from other kava compounds is its toxicity and its presence in the aerial parts of the plant rather than the root. Unlike kavalactones, which have anxiolytic and sedative properties, this compound is primarily known for its toxic effects .

Properties

IUPAC Name

[6-oxo-1-(3-phenylpropanoyl)-2,3-dihydropyridin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-12(18)21-14-8-10-16(20)17(11-14)15(19)9-7-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNQCUATONMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C(=O)C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992199
Record name 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71627-22-0, 375797-98-1
Record name Pipermethystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71627-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipermethystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071627220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERMETHYSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8C8S6AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pipermethystine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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